molecular formula C5H3Cl3N2 B1314503 2,4-Dichloro-5-(chloromethyl)pyrimidine CAS No. 7627-38-5

2,4-Dichloro-5-(chloromethyl)pyrimidine

Cat. No. B1314503
CAS RN: 7627-38-5
M. Wt: 197.45 g/mol
InChI Key: VLOODHWTRPYFIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-5-(chloromethyl)pyrimidine is a chemical compound used as an intermediate in the synthesis of various pharmaceuticals . It is a pyrimidine derivative, which is a class of compounds known to exhibit a range of pharmacological effects including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .


Synthesis Analysis

The synthesis of 2,4-Dichloro-5-(chloromethyl)pyrimidine involves several chemical transformations . It has been used in the preparation of fused pyrimidine compounds for the treatment of cancers associated with EGFR and HER2 mutations .


Molecular Structure Analysis

The molecular formula of 2,4-Dichloro-5-(chloromethyl)pyrimidine is C5H3Cl3N2 . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Chemical Reactions Analysis

2,4-Dichloro-5-(chloromethyl)pyrimidine can undergo various chemical reactions. For instance, it can react with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine .


Physical And Chemical Properties Analysis

2,4-Dichloro-5-(chloromethyl)pyrimidine is a solid substance with a melting point of 63-64°C and a boiling point of 90-100°C under a pressure of 0.001 Torr . Its density is predicted to be 1.548±0.06 g/cm3 .

Scientific Research Applications

  • Anti-inflammatory Applications

    • Field : Medical Chemistry
    • Application Summary : Pyrimidines, including 2,4-Dichloro-5-(chloromethyl)pyrimidine, are known to display a range of pharmacological effects including anti-inflammatory activities .
    • Methods of Application : The specific methods of application are not detailed in the source, but it involves the synthesis of pyrimidine derivatives .
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
  • Synthesis of Fused Pyrimidine Compounds

    • Field : Pharmaceutical Chemistry
    • Application Summary : 2,4-Dichloro-5-(chloromethyl)pyrimidine is used in the preparation of fused pyrimidine compounds for the treatment of cancers associated with EGFR and HER2 mutations .
    • Methods of Application : The specific methods of application are not detailed in the source, but it involves the synthesis of fused pyrimidine compounds .
    • Results : The results or outcomes of this application are not specified in the source .
  • Synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine

    • Field : Chemical Synthesis
    • Application Summary : 2,4-Dichloro-5-methylpyrimidine is used in the synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine .
    • Methods of Application : This reaction will need solvent dioxane .
    • Results : The results or outcomes of this application are not specified in the source .
  • Synthesis of 4-Aryl-5-pyrimidinylimidazoles

    • Field : Medicinal Chemistry
    • Application Summary : 2,4-Dichloropyrimidine is used in the synthesis of medicinally important 4-aryl-5-pyrimidinylimidazoles .
    • Methods of Application : The specific methods of application are not detailed in the source, but it involves the synthesis of 4-aryl-5-pyrimidinylimidazoles .
    • Results : The results or outcomes of this application are not specified in the source .
  • Synthesis of 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine

    • Field : Chemical Synthesis
    • Application Summary : 2,4-Dichloro-5-methylpyrimidine can react with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine .
    • Methods of Application : This reaction will need solvent dioxane .
    • Results : The results or outcomes of this application are not specified in the source .
  • Synthesis of 4-hydroxy- and 2,4-dihydroxy-5-(β-hydroxyethyl)pyrimidine derivatives

    • Field : Chemical Synthesis
    • Application Summary : The chemical characteristics and reactivities of 4-hydroxy- and 2,4-dihydroxy-5-(β-hydroxyethyl)pyrimidine derivatives, and the products of their modifications have been investigated .
    • Methods of Application : The specific methods of application are not detailed in the source, but it involves the synthesis of 4-hydroxy- and 2,4-dihydroxy-5-(β-hydroxyethyl)pyrimidine derivatives .
    • Results : The results or outcomes of this application are not specified in the source .
  • Synthesis of Diarylated Pyrimidines

    • Field : Medicinal Chemistry
    • Application Summary : 2,4-Dichloropyrimidine undergoes effective one-pot, regioselective double Suzuki coupling reaction to yield diarylated pyrimidines .
    • Methods of Application : The specific methods of application are not detailed in the source, but it involves a one-pot, regioselective double Suzuki coupling reaction .
    • Results : The results or outcomes of this application are not specified in the source .
  • Synthesis of Fused Pyrimidine Compounds for Cancer Treatment

    • Field : Pharmaceutical Chemistry
    • Application Summary : 2,4-Dichloro-5-(chloromethyl)pyrimidine is used in preparation of fused pyrimidine compounds for the treatment of cancers associated with EGFR and HER2 mutations .
    • Methods of Application : The specific methods of application are not detailed in the source, but it involves the synthesis of fused pyrimidine compounds .
    • Results : The results or outcomes of this application are not specified in the source .
  • Synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine

    • Field : Chemical Synthesis
    • Application Summary : 2,4-Dichloro-5-methylpyrimidine is used in the synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine .
    • Methods of Application : This reaction will need solvent dioxane .
    • Results : The results or outcomes of this application are not specified in the source .
  • Synthesis of 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine

    • Field : Chemical Synthesis
    • Application Summary : 2,4-Dichloro-5-methylpyrimidine can react with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine .
    • Methods of Application : This reaction will need solvent dioxane .
    • Results : The results or outcomes of this application are not specified in the source .
  • Synthesis of 4-hydroxy- and 2,4-dihydroxy-5-(β-hydroxyethyl)pyrimidine derivatives

    • Field : Chemical Synthesis
    • Application Summary : The chemical characteristics and reactivities of 4-hydroxy- and 2,4-dihydroxy-5-(β-hydroxyethyl)pyrimidine derivatives, and the products of their modifications have been investigated .
    • Methods of Application : The specific methods of application are not detailed in the source, but it involves the synthesis of 4-hydroxy- and 2,4-dihydroxy-5-(β-hydroxyethyl)pyrimidine derivatives .
    • Results : The results or outcomes of this application are not specified in the source .

Safety And Hazards

This compound is classified as an irritant. It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

The compound is used in the synthesis of various pharmaceuticals, particularly in the development of new drugs for the treatment of cancers associated with EGFR and HER2 mutations . This suggests potential future directions in cancer research and drug development.

properties

IUPAC Name

2,4-dichloro-5-(chloromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl3N2/c6-1-3-2-9-5(8)10-4(3)7/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLOODHWTRPYFIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00544030
Record name 2,4-Dichloro-5-(chloromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00544030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-5-(chloromethyl)pyrimidine

CAS RN

7627-38-5
Record name 2,4-Dichloro-5-(chloromethyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7627-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-5-(chloromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00544030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichloro-5-(chloromethyl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-5-(chloromethyl)pyrimidine
Reactant of Route 2
2,4-Dichloro-5-(chloromethyl)pyrimidine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2,4-Dichloro-5-(chloromethyl)pyrimidine
Reactant of Route 4
2,4-Dichloro-5-(chloromethyl)pyrimidine
Reactant of Route 5
Reactant of Route 5
2,4-Dichloro-5-(chloromethyl)pyrimidine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2,4-Dichloro-5-(chloromethyl)pyrimidine

Citations

For This Compound
4
Citations
JM Coteron, D Catterick, J Castro… - Journal of Medicinal …, 2010 - ACS Publications
Falcipain-2 and falcipain-3 are papain-family cysteine proteases of the malaria parasite Plasmodium falciparum that are responsible for host hemoglobin hydrolysis to provide amino …
Number of citations: 116 pubs.acs.org
I Mejdrová, L Brulíková, T Volná, J Hlaváč - New Journal of Chemistry, 2017 - pubs.rsc.org
Herein, we report the regioselective synthesis of 5-[(2,3-dihydroxypropoxy)methyl]uracil analogues with hydroxy alkyl chains that mimic the natural C-nucleoside pseudouridine. We …
Number of citations: 2 pubs.rsc.org
SJ Han, JE Jung, DH Oh, M Kim, JM Kim… - Journal of Enzyme …, 2022 - Taylor & Francis
Identification of highly selective type II kinase inhibitors is described. Two different chiral peptidomimetic scaffolds were introduced on the tail region of non-selective type II kinase …
Number of citations: 1 www.tandfonline.com
H Cho, I Shin, E Ju, S Choi, W Hur, H Kim… - Journal of Medicinal …, 2018 - ACS Publications
GNF-7, a multitargeted kinase inhibitor, served as a dual kinase inhibitor of ACK1 and GCK, which provided a novel therapeutic strategy for overriding AML expressing NRAS mutation. …
Number of citations: 19 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.